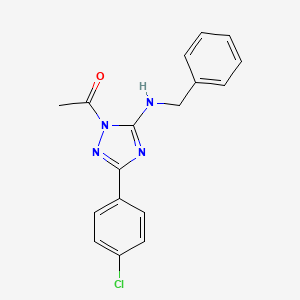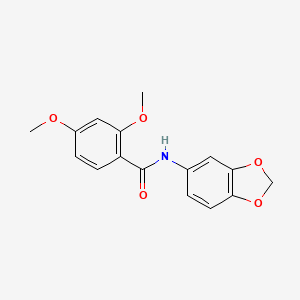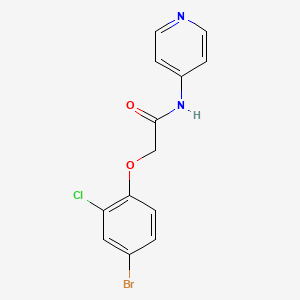
2-(4-bromo-2-chlorophenoxy)-N-4-pyridinylacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-bromo-2-chlorophenoxy)-N-4-pyridinylacetamide, commonly known as pyrabuticarb, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. Pyrabuticarb belongs to the family of acetanilide herbicides and is used for weed control in agricultural fields.
Aplicaciones Científicas De Investigación
Pyrabuticarb has been extensively studied for its applications in weed control in agricultural fields. It has been shown to effectively control various weed species, including annual and perennial grasses and broadleaf weeds. Pyrabuticarb has also been studied for its potential use in the treatment of cancer. It has been shown to inhibit the growth of cancer cells and induce apoptosis in various cancer cell lines.
Mecanismo De Acción
Pyrabuticarb acts as a photosystem II inhibitor, disrupting the photosynthetic process in plants. It binds to the QB-binding site of the D1 protein in photosystem II, inhibiting electron transport and ultimately leading to the death of the plant.
Biochemical and Physiological Effects:
Pyrabuticarb has been shown to have low toxicity to mammals and other non-target organisms. However, it can have negative effects on aquatic organisms, including fish and invertebrates. Pyrabuticarb has also been shown to have potential mutagenic and genotoxic effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Pyrabuticarb has several advantages for lab experiments, including its low cost and high efficacy in controlling weed growth. However, its potential negative effects on aquatic organisms and potential mutagenic and genotoxic effects must be taken into consideration when conducting experiments.
Direcciones Futuras
There are several future directions for pyrabuticarb research. One area of interest is its potential use as a treatment for cancer. Further studies are needed to determine its efficacy and potential side effects in treating various types of cancer. Another area of interest is its potential use in developing more effective herbicides with lower environmental impact. Finally, more studies are needed to determine the long-term effects of pyrabuticarb on non-target organisms and the environment.
Métodos De Síntesis
Pyrabuticarb can be synthesized through a multistep process involving the reaction of 4-bromo-2-chlorophenol with sodium hydroxide to form 4-bromo-2-chlorophenol sodium salt. The sodium salt is then reacted with pyridine-4-carboxylic acid to form the final product, pyrabuticarb.
Propiedades
IUPAC Name |
2-(4-bromo-2-chlorophenoxy)-N-pyridin-4-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10BrClN2O2/c14-9-1-2-12(11(15)7-9)19-8-13(18)17-10-3-5-16-6-4-10/h1-7H,8H2,(H,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYPGMGABSGUFBB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)Cl)OCC(=O)NC2=CC=NC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10BrClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.59 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-bromo-2-chlorophenoxy)-N-(pyridin-4-yl)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


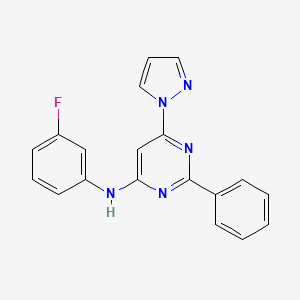
![N-[2-(3,4-dimethoxyphenyl)ethyl]-3,5-difluorobenzamide](/img/structure/B5720559.png)
![2-[4-(7,9-dimethylpyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4-yl)-1-piperazinyl]ethanol](/img/structure/B5720564.png)
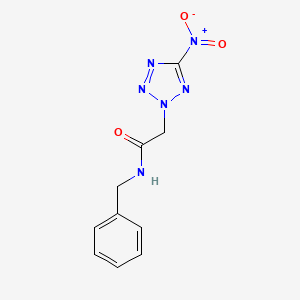
![N'-{[4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)butanoyl]oxy}-3-pyridinecarboximidamide](/img/structure/B5720579.png)
![N-[2-(1-azepanyl)-2-oxoethyl]-N-(3-methoxyphenyl)methanesulfonamide](/img/structure/B5720583.png)

![1-[(2-methylphenyl)amino]-1H-pyrrole-2,5-dione](/img/structure/B5720613.png)
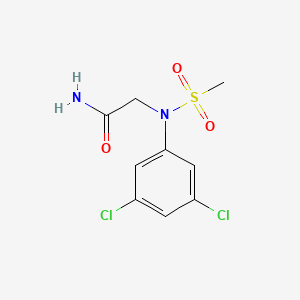

![N'-(4-chlorobenzylidene)spiro[2.3]hexane-1-carbohydrazide](/img/structure/B5720632.png)
